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5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione

Lipophilicity Drug-likeness Permeability

5-(3-Aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione (CAS 1114822-85-3) is a heterocyclic small molecule built on a fused pyridazino-pyrrolizine-dione core bearing a meta-aminophenyl substituent. Its molecular formula is C15H14N4O2 with a molecular weight of 282.30 g/mol.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1114822-85-3
Cat. No. B1372698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
CAS1114822-85-3
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O
InChIInChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21)
InChIKeyRUWIMHQTUUVVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-(3-Aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione (CAS 1114822-85-3)


5-(3-Aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione (CAS 1114822-85-3) is a heterocyclic small molecule built on a fused pyridazino-pyrrolizine-dione core bearing a meta-aminophenyl substituent. Its molecular formula is C15H14N4O2 with a molecular weight of 282.30 g/mol . The compound is offered as a research chemical with a typical purity of 95% and is characterized by a computed LogP of 0.41, a topological polar surface area (TPSA) of 96.67 Ų, and three hydrogen-bond donor and three hydrogen-bond acceptor sites [1]. These physicochemical properties place it in a favorable region of drug-like chemical space and distinguish it from its closest positional isomer, the para-amino analog (CAS 1114823-91-4).

Why the 3-Aminophenyl Isomer Cannot Be Replaced by the 4-Aminophenyl Analog in Structure-Activity Studies


The 3-aminophenyl (meta) and 4-aminophenyl (para) positional isomers share the identical molecular formula (C15H14N4O2) and molecular weight (282.30 g/mol), which can create a false impression of interchangeability in procurement. However, the relocation of the aniline nitrogen from the para to the meta position fundamentally alters the compound's physicochemical and interaction profile. The meta isomer exhibits a substantially lower computed LogP (0.41) versus the para isomer (1.21), a difference of approximately 0.8 log units that translates to a roughly 6-fold difference in lipophilicity and is expected to impact membrane permeability, aqueous solubility, and non-specific protein binding . Additionally, the para isomer displays four hydrogen-bond acceptor sites compared to three for the meta isomer, reflecting altered electronic distribution that can directly influence target recognition, binding pose, and selectivity . For programs where a specific hydrogen-bonding topology or a defined lipophilicity window is required—such as CNS drug discovery or fragment-based screening—substituting one isomer for the other without experimental validation introduces uncontrolled variables that may invalidate SAR interpretation.

Quantitative Differentiation Evidence: 5-(3-Aminophenyl)pyridazino[4,5-a]pyrrolizine-1,4-dione vs. Closest Analogs


Meta- vs. Para-Aminophenyl Substitution Drives a 0.8-Log-Unit Lipophilicity Differential (LogP 0.41 vs. 1.21)

The 3-aminophenyl (meta) isomer exhibits a computed LogP of 0.41, whereas the 4-aminophenyl (para) isomer has a LogP of 1.21, representing a 0.8 log-unit difference measured under identical computational conditions . This places the meta compound closer to the optimal LogP range (1–3) for oral bioavailability while retaining greater aqueous solubility, a property that can be critical for in vitro assay compatibility and in vivo formulation.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Divergent Hydrogen-Bond Acceptor Count (3 vs. 4) Between Positional Isomers

The 3-aminophenyl isomer possesses three hydrogen-bond acceptor (HBA) sites, whereas the 4-aminophenyl isomer contains four HBA sites, despite both having three hydrogen-bond donors . This difference originates from the altered electronic environment of the dione oxygens and the pyridazine ring nitrogens induced by the meta vs. para substitution, which modulates the availability of lone-pair electrons for intermolecular hydrogen bonding.

Hydrogen bonding Molecular recognition Target engagement SAR

Meta-Substitution Yields a More Compact Molecular Shape (Fsp3 = 0.2) with Lower Conformational Flexibility

The target compound has a fraction of sp³-hybridized carbons (Fsp3) of 0.2 and only one rotatable bond, reflecting a relatively flat and rigid scaffold . While comparable data for the para isomer are not explicitly reported, the identical core structure and rotatable bond count (1 rotatable bond for both ) indicate that both isomers share this constrained topology. The meta-amino positioning, however, places the aniline nitrogen in a different steric environment relative to the fused ring system, which may influence binding pocket complementarity in protein targets.

Molecular complexity 3D conformation Fragment-based drug design Fsp3

Recommended Application Scenarios for 5-(3-Aminophenyl)pyridazino[4,5-a]pyrrolizine-1,4-dione Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Low-Lipophilicity, HBA-Minimal Scaffold

With a LogP of 0.41 and only three H-bond acceptor sites, the 3-aminophenyl isomer is better suited than the para analog (LogP 1.21, HBA 4) for fragment libraries targeting CNS or other targets where excessive lipophilicity contributes to off-target promiscuity and poor solubility . Its low Fsp3 (0.2) and single rotatable bond make it an ideal rigid core for fragment growing or merging strategies.

Selectivity Profiling via Positional Isomer SAR Pairs

The meta isomer, in combination with its para counterpart, forms a matched molecular pair that can be used to probe the spatial tolerance of a target binding site for the aniline substituent . The 0.8 LogP difference and altered HBA count provide a clear physicochemical baseline for deconvoluting lipophilicity-driven vs. hydrogen-bonding-driven affinity changes in biochemical or biophysical assays.

Aqueous Solubility-Sensitive Biochemical Screening Cascades

Compounds with LogP values exceeding 1.0 frequently encounter solubility limitations in aqueous assay buffers at concentrations above 10 µM. The target compound's LogP of 0.41 predicts substantially higher aqueous solubility than the para isomer, reducing the risk of false negatives arising from compound precipitation or aggregation in primary screening .

Medicinal Chemistry Expansion at the Meta-Amino Vector

The free primary aniline at the meta position provides a synthetic handle for rapid derivatization (amide coupling, reductive amination, sulfonamide formation) to explore structure-activity relationships. The distinct geometry of the meta-amino group, compared to the para-amino exit vector, enables exploration of chemical space regions that the para isomer cannot access without scaffold hopping .

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